Clarithromycin N-oxide

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Procure Clarithromycin N-oxide (USP Impurity Q) as a certified reference standard. This N-oxidized macrolide derivative is the exact compendial impurity specified in USP/EP clarithromycin monographs for HPLC system suitability, impurity quantitation, and ANDA/NDA compliance. Substitution with generic clarithromycin-related compounds invalidates regulatory submissions. Fully characterized with ISO 17034/17025 certification. Essential for forced degradation, stability-indicating method validation, and routine QC release workflows.

Molecular Formula C38H69NO14
Molecular Weight 763.95
CAS No. 118074-07-0
Cat. No. B601422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClarithromycin N-oxide
CAS118074-07-0
Synonyms6-O-Methylerythromycin N-Oxide;  USP Clarithromycin Impurity Q
Molecular FormulaC38H69NO14
Molecular Weight763.95
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O
InChIInChI=1S/C38H69NO14/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,48-14)33(53-35-29(41)25(39(11,12)46)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Powder

Clarithromycin N-oxide (CAS 118074-07-0): Procurement Guide for Pharmaceutical Impurity Standards and Analytical Reference Materials


Clarithromycin N-oxide (CAS 118074-07-0), also known as Clarithromycin EP Impurity Q or USP Clarithromycin Impurity Q, is an N-oxidized derivative of the macrolide antibiotic clarithromycin . This compound is formally recognized as a specified impurity in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for clarithromycin drug substance and drug product . It is a biologically inactive urinary metabolite of clarithromycin formed via oxidation, and it is primarily procured as a certified reference standard or pharmaceutical secondary standard for use in analytical method development, method validation, and quality control applications .

Why Generic Clarithromycin Impurity Standards Cannot Substitute for Clarithromycin N-oxide in Regulatory Quality Control


Procurement of a generic clarithromycin-related compound or an unqualified impurity standard cannot substitute for Clarithromycin N-oxide when the objective is compliance with USP or EP compendial methods. Clarithromycin N-oxide (Impurity Q) is a structurally distinct, fully characterized chemical entity with a unique molecular formula (C38H69NO14) and exact mass (763.472 g/mol) that differs from the parent clarithromycin by the addition of an N-oxide functional group [1]. Compendial methods for clarithromycin specify this exact impurity for system suitability, relative retention time marking, and quantitation . Substitution with an unqualified or structurally different impurity standard would invalidate regulatory submissions and fail to meet the traceability requirements mandated by ISO 17034 and ISO/IEC 17025 for certified reference materials .

Quantitative Differentiation of Clarithromycin N-oxide: Comparative Evidence Against Closest Analogs for Procurement Decision-Making


Compendial Identity: Clarithromycin N-oxide as USP/EP Impurity Q Versus Alternative Clarithromycin Impurities

Clarithromycin N-oxide is formally designated as USP Clarithromycin Impurity Q and Clarithromycin EP Impurity Q in the respective pharmacopeial monographs . Unlike other clarithromycin-related impurities such as Impurity A, B, C, or unspecified degradation products, Clarithromycin N-oxide is a specified impurity with a defined acceptance criterion and a fully characterized chemical structure (exact mass: 763.472 g/mol) [1]. This regulatory designation mandates the use of the exact reference standard for compliance, and no alternative impurity can fulfill this specific compendial role.

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Biological Activity: Clarithromycin N-oxide Exhibits Reduced Antimicrobial Activity Relative to Parent Clarithromycin

Clarithromycin N-oxide exhibits reduced antimicrobial activity compared to its parent compound clarithromycin . While clarithromycin effectively inhibits the growth of various pathogens including Staphylococcus aureus and Mycobacterium avium, the N-oxide form shows diminished efficacy against these organisms . This reduction in activity is consistent with the structural modification at the tertiary amine, which is known to be critical for macrolide binding to the bacterial 50S ribosomal subunit.

Antimicrobial Resistance Macrolide Pharmacology Metabolite Activity

Certified Reference Material Compliance: Clarithromycin N-oxide Meets ISO 17034 and ISO/IEC 17025 Standards

Clarithromycin N-oxide is available as a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025 standards . In contrast, generic or research-grade clarithromycin N-oxide from non-accredited sources lacks this certification, which is essential for GMP quality control laboratories and regulatory submissions. The CRM certification ensures metrological traceability, assigned purity values with stated uncertainty, and long-term stability monitoring [1].

Analytical Chemistry Quality Control Method Validation

Metabolite Identity: Clarithromycin N-oxide as a Urinary Metabolite Distinct from the Active 14-Hydroxy Metabolite

Clarithromycin N-oxide is identified as a urinary metabolite of clarithromycin, formed via oxidation of the tertiary amine . This metabolite is biologically inactive and distinct from the primary active metabolite, 14-hydroxyclarithromycin, which retains antimicrobial activity and contributes synergistically to clarithromycin's efficacy against pathogens such as Haemophilus influenzae [1]. The 14-hydroxy metabolite is the subject of extensive pharmacokinetic characterization, with peak steady-state concentrations reaching approximately 0.6 mcg/mL and an elimination half-life of 5 to 6 hours, whereas Clarithromycin N-oxide is primarily an excretory product [2].

Drug Metabolism Pharmacokinetics Metabolite Identification

Analytical Method Development: Clarithromycin N-oxide Serves as a Key Reference for Chromatographic System Suitability

Clarithromycin N-oxide is explicitly utilized as a reference standard for specified quality tests and assays as detailed in the USP compendia [1]. In analytical method development, this compound is employed to establish relative retention time (RRT) markers, assess chromatographic resolution from the parent clarithromycin peak, and validate quantitation methods for impurity profiling [2]. Alternative clarithromycin impurities or degradation products cannot serve as direct substitutes for this specific compendial marker due to differing chromatographic behavior and regulatory specification.

HPLC Method Validation Pharmaceutical Analysis Impurity Quantitation

Optimal Procurement and Application Scenarios for Clarithromycin N-oxide (CAS 118074-07-0) in Pharmaceutical Development and Quality Control


USP/EP Compendial Compliance for Clarithromycin Drug Substance Release Testing

Procure Clarithromycin N-oxide (USP Impurity Q) as a certified reference standard for use in HPLC system suitability testing, relative retention time identification, and impurity quantitation during clarithromycin API release . This is a regulatory requirement for ANDA/NDA submissions referencing USP or EP monographs [1].

Analytical Method Development and Validation (AMV) for Clarithromycin Formulations

Utilize fully characterized Clarithromycin N-oxide to develop and validate stability-indicating HPLC methods for clarithromycin tablets, extended-release formulations, and oral suspensions . The compound is essential for establishing method specificity, linearity, accuracy, and precision in impurity profiling [1].

Forced Degradation Studies and Impurity Fate Mapping

Employ Clarithromycin N-oxide as an authentic reference marker in oxidative forced degradation studies of clarithromycin drug substance and drug product. The N-oxide is formed under oxidative stress conditions, and its presence must be accurately identified and quantified to establish degradation pathways and shelf-life specifications .

Quality Control Batch Release in GMP Manufacturing Environments

Incorporate ISO 17034 and ISO/IEC 17025 certified Clarithromycin N-oxide reference standards into routine QC workflows for clarithromycin API and finished product testing . The certified status ensures data integrity, metrological traceability, and compliance during GMP inspections [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clarithromycin N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.